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molecular formula C13H28O B3428599 Isotridecanol CAS No. 68526-86-3

Isotridecanol

Cat. No. B3428599
M. Wt: 200.36 g/mol
InChI Key: XUJLWPFSUCHPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06162835

Procedure details

A process for the preparation of solid active-ingredient concentrates, which comprises preparing a spray solution from sodium cumenesulphonate, methylhydroxyethylcellulose and water which is sprayed onto a mixture of magnesium perphthalate powder and sodium alkylbenzoate powder in a fluidized-bed drier at an air intake temperature of from about 60 to 80° C., and coating the granules formed with a melt of isotridecanol ethoxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methylhydroxyethylcellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium alkylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]([CH3:13])[CH3:12])[C:2](S([O-])(=O)=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.[Na+].[Mg].[OH2:16]>>[CH2:2]([OH:16])[CH2:1][CH2:6][CH2:5][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH:11]([CH3:12])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)[O-])C(C)C.[Na+]
Name
methylhydroxyethylcellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
sodium alkylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A process for the preparation of solid active-ingredient concentrates, which

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCC(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06162835

Procedure details

A process for the preparation of solid active-ingredient concentrates, which comprises preparing a spray solution from sodium cumenesulphonate, methylhydroxyethylcellulose and water which is sprayed onto a mixture of magnesium perphthalate powder and sodium alkylbenzoate powder in a fluidized-bed drier at an air intake temperature of from about 60 to 80° C., and coating the granules formed with a melt of isotridecanol ethoxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methylhydroxyethylcellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium alkylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]([CH3:13])[CH3:12])[C:2](S([O-])(=O)=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.[Na+].[Mg].[OH2:16]>>[CH2:2]([OH:16])[CH2:1][CH2:6][CH2:5][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH:11]([CH3:12])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)[O-])C(C)C.[Na+]
Name
methylhydroxyethylcellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
sodium alkylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A process for the preparation of solid active-ingredient concentrates, which

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCC(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06162835

Procedure details

A process for the preparation of solid active-ingredient concentrates, which comprises preparing a spray solution from sodium cumenesulphonate, methylhydroxyethylcellulose and water which is sprayed onto a mixture of magnesium perphthalate powder and sodium alkylbenzoate powder in a fluidized-bed drier at an air intake temperature of from about 60 to 80° C., and coating the granules formed with a melt of isotridecanol ethoxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methylhydroxyethylcellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium alkylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]([CH3:13])[CH3:12])[C:2](S([O-])(=O)=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.[Na+].[Mg].[OH2:16]>>[CH2:2]([OH:16])[CH2:1][CH2:6][CH2:5][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH:11]([CH3:12])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)[O-])C(C)C.[Na+]
Name
methylhydroxyethylcellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
sodium alkylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A process for the preparation of solid active-ingredient concentrates, which

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCC(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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